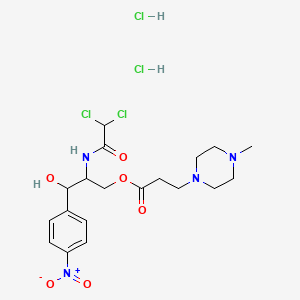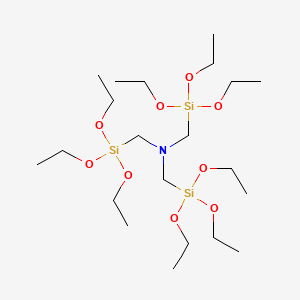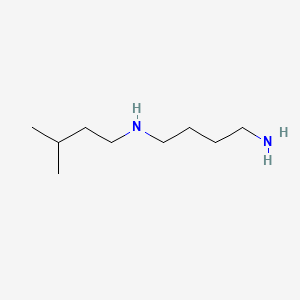
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. Chloramphenicol itself was first isolated from Streptomyces venezuelae in 1947 and has since been synthesized for broader use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate involves several steps. One common method includes the reaction of chloramphenicol with 4-methyl-1-piperazinepropionic acid in the presence of an acid binding agent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction is often employed to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in the modification of the piperazine ring, substitution reactions can introduce new functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in the study of drug interactions
Mécanisme D'action
The compound exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibacterial activity.
Chloramphenicol palmitate: A prodrug form of chloramphenicol used for oral administration.
Levomecol: A combination of chloramphenicol and methyluracil used for topical applications
Uniqueness
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is unique due to its modified piperazine ring, which enhances its antibacterial properties and potentially reduces side effects compared to its parent compound. This modification allows for more targeted applications in both research and clinical settings .
Propriétés
Numéro CAS |
89170-55-8 |
|---|---|
Formule moléculaire |
C19H28Cl4N4O6 |
Poids moléculaire |
550.3 g/mol |
Nom IUPAC |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C19H26Cl2N4O6.2ClH/c1-23-8-10-24(11-9-23)7-6-16(26)31-12-15(22-19(28)18(20)21)17(27)13-2-4-14(5-3-13)25(29)30;;/h2-5,15,17-18,27H,6-12H2,1H3,(H,22,28);2*1H |
Clé InChI |
XXRNBJXITIYIFQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)






